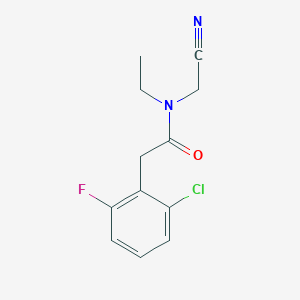
2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide” is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and halogens (chlorine - Cl and fluorine - F). It contains a phenyl group (a ring of 6 carbon atoms) which is substituted with chlorine and fluorine atoms, an acetamide group (CONH2), and a cyanomethyl group (CH2CN).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate 2-chloro-6-fluorophenyl compound. The cyanomethyl group could potentially be introduced through a nucleophilic substitution reaction, and the ethylacetamide group could be added through an acylation reaction. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the arrangement of these atoms in space. The phenyl ring provides a planar, aromatic system, while the substituents may add steric bulk. The polar amide and nitrile groups could also introduce polarity to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group might be hydrolyzed under acidic or basic conditions. The nitrile group could be reduced to a primary amine. The aromatic ring could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups (amide and nitrile) and halogens might make it relatively polar, affecting its solubility and boiling/melting points. The aromatic ring could contribute to its UV-visible absorption spectrum.Wissenschaftliche Forschungsanwendungen
Radiosynthesis in Herbicide Study
The compound is instrumental in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor and R-29148, for exploring their metabolism and mode of action. This process involves reductive dehalogenation and hydroxide ion-catalyzed enolization, demonstrating its utility in generating high-specific-activity compounds for agricultural chemical research (Latli & Casida, 1995).
Metabolism and Carcinogenicity Analysis
Its related chloroacetamide herbicides are subjects of comparative metabolism studies in human and rat liver microsomes to understand carcinogenic pathways. These studies involve metabolic activation pathways leading to DNA-reactive products, offering insights into the compound's role in toxicity and safety evaluation (Coleman et al., 2000).
Copolymer Synthesis for Material Science
In material science, related compounds are used to synthesize novel electrophilic trisubstituted ethylene monomers and copolymerized with styrene. These copolymers exhibit high glass transition temperatures and thermal stability, indicating the compound's potential for developing new materials with advanced properties (Kharas et al., 2015).
Antibacterial Agent Synthesis
The structure-activity relationships of compounds, including those with chloro and cyano groups, are explored for their antibacterial activities. Such research has led to the development of potent antibacterial agents like enoxacin, showcasing the role of these compounds in pharmaceutical advancements (Matsumoto et al., 1984).
NIR Electrochemical Fluorescence Switching
This compound is also significant in the development of polymethine dyes for reversible electrochemical fluorescence switching in the near-infrared (NIR) region. Such applications are crucial for advancing optical and electronic devices, indicating the compound's versatility in high-tech applications (Seo et al., 2014).
Safety And Hazards
Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. However, general precautions should be taken while handling it, as many organic compounds can be harmful or irritant.
Zukünftige Richtungen
Future studies could focus on synthesizing this compound and characterizing its properties. Its potential applications (as a pharmaceutical, a material, a ligand for metal complexes, etc.) could also be explored.
Please note that this analysis is quite general and speculative, given the lack of specific information on the compound. For a detailed and accurate analysis, experimental data and peer-reviewed literature would be needed.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c1-2-16(7-6-15)12(17)8-9-10(13)4-3-5-11(9)14/h3-5H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYRVICUWSBXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

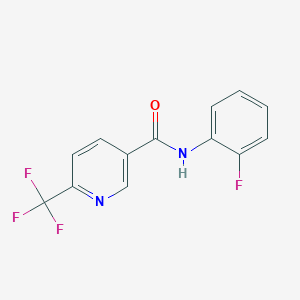
![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)
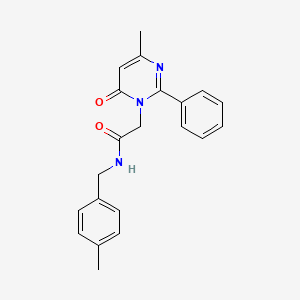
![3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde](/img/structure/B2576820.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2576822.png)
![4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2576823.png)
![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)
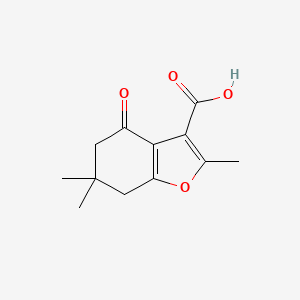
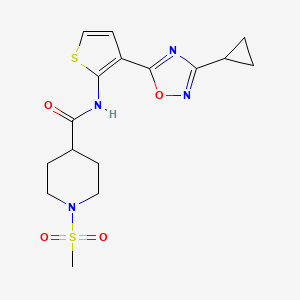
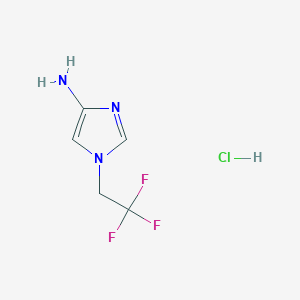
![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2576835.png)
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576836.png)
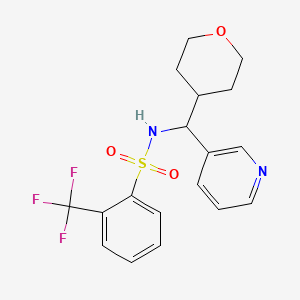
![Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate](/img/structure/B2576838.png)